Chlorbenzoxamine hydrochloride Chlorbenzoxamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 5576-62-5
VCID: VC18444206
InChI: InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H
SMILES:
Molecular Formula: C27H33Cl3N2O
Molecular Weight: 507.9 g/mol

Chlorbenzoxamine hydrochloride

CAS No.: 5576-62-5

Cat. No.: VC18444206

Molecular Formula: C27H33Cl3N2O

Molecular Weight: 507.9 g/mol

* For research use only. Not for human or veterinary use.

Chlorbenzoxamine hydrochloride - 5576-62-5

Specification

CAS No. 5576-62-5
Molecular Formula C27H33Cl3N2O
Molecular Weight 507.9 g/mol
IUPAC Name 1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H
Standard InChI Key ZTACEXAAXMFRGD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Chlorbenzoxamine hydrochloride, chemically designated as 1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine dihydrochloride, is a synthetic derivative of piperazine. Its molecular formula is C27H31ClN2O2HCl\text{C}_{27}\text{H}_{31}\text{ClN}_2\text{O} \cdot 2\text{HCl}, with a molecular weight of 507.92 g/mol . The compound exists as bitter-tasting crystals with a melting point of 197–200°C and demonstrates solubility in methanol, ethanol, and chloroform but limited solubility in water .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC27H31ClN2O2HCl\text{C}_{27}\text{H}_{31}\text{ClN}_2\text{O} \cdot 2\text{HCl}
Molecular Weight507.92 g/mol
Melting Point197–200°C
SolubilityFreely soluble in methanol; slightly soluble in water
Optical ActivityRacemic mixture

The racemic nature of chlorbenzoxamine hydrochloride contributes to its nonspecific interaction with biological targets, a feature that distinguishes it from stereoselective antimuscarinics .

Pharmacological Profile

Mechanism of Action

Chlorbenzoxamine hydrochloride exhibits antispasmodic activity through nonspecific depression of smooth muscle contraction, independent of classical anticholinergic or antihistaminic pathways . In vitro assays demonstrated negligible affinity for muscarinic receptors, yet in vivo studies in rats showed significant inhibition of gastric ulceration induced by stress or chemical irritants . This paradox underscores its reliance on indirect mechanisms, potentially involving hypothalamic-pituitary-adrenal axis modulation .

Pharmacokinetics

Limited data exist on its absorption and metabolism, but animal studies indicate high subcutaneous tolerability (LD50_{50} in rats: 4000 mg/kg) contrasted with acute intravenous toxicity (LD50_{50}: 66 mg/kg) . The disparity suggests first-pass metabolism or tissue-specific distribution patterns.

Therapeutic Applications

Chlorbenzoxamine hydrochloride is indicated for:

  • Peptic Ulcer Disease: Reduces ulcer incidence in stress-induced models without altering gastric pH .

  • Functional Gastrointestinal Disorders: Alleviates spasms in irritable bowel syndrome and biliary dyskinesia .

Marketed under trademarks like Libratar (UCB) and Gastomax (Brocchieri), it remains a niche therapeutic due to the advent of proton-pump inhibitors .

SpeciesRouteLD50_{50} (mg/kg)
RatSubcutaneous4000
RatIntravenous66
MouseOral1400

Notably, the drug’s safety margin is narrow when administered intravenously, warranting cautious dosing . Chronic toxicity studies are sparse, but clinical reports highlight anticholinergic side effects (e.g., dry mouth, constipation) at higher doses .

Regulatory and Clinical Considerations

A 2010 Delphi method study classified chlorbenzoxamine as potentially inappropriate for elderly patients due to its central nervous system effects and availability of safer alternatives . This recommendation reflects evolving risk-benefit assessments in geriatric pharmacotherapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator